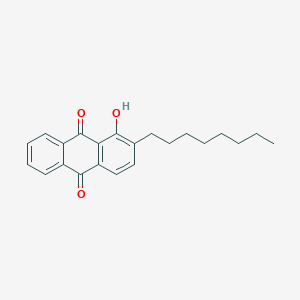
4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile is a chemical compound with the molecular formula C9H2BrF4NO and a molecular weight of 296.02 g/mol It is characterized by the presence of bromine, fluorine, and trifluoroacetyl groups attached to a benzonitrile core
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile typically involves multi-step reactions. One common synthetic route includes the bromination of 2-fluorobenzonitrile using N-bromosuccinimide in dichloromethane at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the trifluoroacetyl group. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of substituted products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: Under acidic conditions, the compound can undergo cyclization reactions to form heterocyclic structures.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, copper(II) sulfate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile include:
4-Bromo-2-fluorobenzonitrile: Lacks the trifluoroacetyl group, making it less reactive in certain contexts.
4-Bromobenzonitrile: Does not contain fluorine or trifluoroacetyl groups, resulting in different chemical properties and applications.
4-Fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile:
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoroacetyl groups, which confer distinct chemical properties and reactivity patterns.
Properties
Molecular Formula |
C9H2BrF4NO |
|---|---|
Molecular Weight |
296.02 g/mol |
IUPAC Name |
4-bromo-2-fluoro-3-(2,2,2-trifluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF4NO/c10-5-2-1-4(3-15)7(11)6(5)8(16)9(12,13)14/h1-2H |
InChI Key |
WGWNNXGPOIVTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


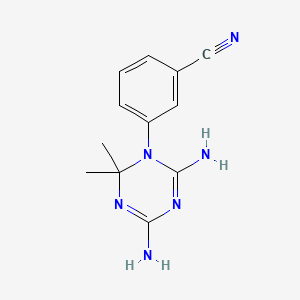
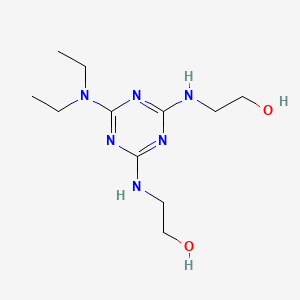
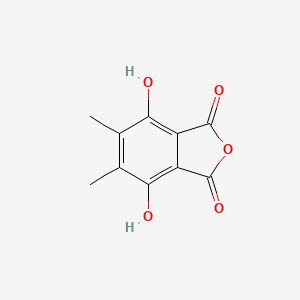

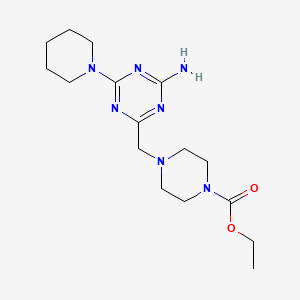
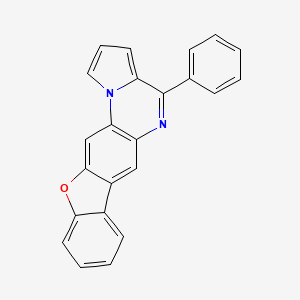
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)
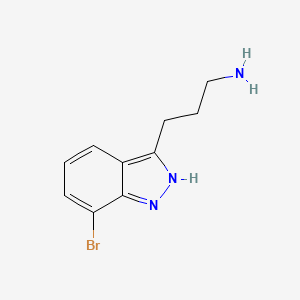


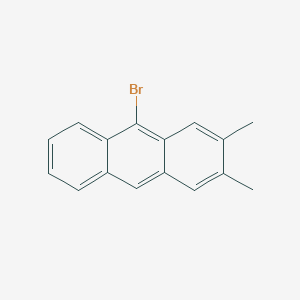
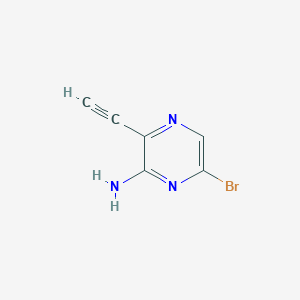
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
